![molecular formula C21H20N4O6S2 B2475364 (E)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 476464-61-6](/img/structure/B2475364.png)
(E)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(E)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C21H20N4O6S2 and its molecular weight is 488.53. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity and Anti-tubulin Effects : A study described the synthesis and evaluation of 2-anilinopyridine-3-acrylamides, which are similar in structure to the requested compound, for their cytotoxic activity against human cancer cell lines and anti-tubulin activity. These compounds showed promising results, particularly against lung adenocarcinoma epithelial cell lines, indicating their potential as anticancer agents (Kamal et al., 2014).
Antituberculosis Activity : Another study synthesized 1,3,4-thiadiazole derivatives and evaluated them against Mycobacterium tuberculosis. This study highlighted the potential of thiadiazole derivatives, related to the requested compound, as effective antituberculosis agents (Foroumadi et al., 2004).
Enzyme Detection in Polyacrylamide Gels : Research has been conducted on the use of novel mixed disulfide compounds in polyacrylamide gels to detect enzymes catalyzing thiol-producing reactions. Such studies are significant in biochemistry and molecular biology research (Harris & Wilson, 1983).
Inhibitors of Staphylococcus aureus Sortase A : Thiadiazoles, closely related to the compound , have been identified as new inhibitors of Staphylococcus aureus Sortase A, suggesting their potential use in developing treatments for bacterial infections (Wehrli et al., 2019).
Photodynamic Therapy for Cancer Treatment : Studies on zinc phthalocyanine derivatives substituted with thiadiazole compounds indicate their potential application in photodynamic therapy for cancer treatment due to their fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Anti-leishmanial Activity : A series of 1,3,4-thiadiazol-2-amines, similar to the requested compound, demonstrated significant anti-leishmanial activity, indicating their potential in developing treatments for leishmaniasis (Tahghighi et al., 2012).
properties
IUPAC Name |
(E)-N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S2/c1-29-16-10-14(11-17(30-2)19(16)31-3)6-9-18(26)22-20-23-24-21(33-20)32-12-13-4-7-15(8-5-13)25(27)28/h4-11H,12H2,1-3H3,(H,22,23,26)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIZRBYOTBWHFC-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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